Enhanced Lipophilicity (clogP) Relative to Methyl Ester Analog Improves Partitioning in Non-Polar Media
Ethyl 3-(chlorosulfonyl)benzoate demonstrates measurably higher lipophilicity compared to its direct methyl ester analog, methyl 3-(chlorosulfonyl)benzoate (CAS 63555-50-0). This difference is quantified by calculated logP (clogP) values, which serve as a standard in silico metric for predicting compound partitioning between aqueous and organic phases [1]. The ethyl ester moiety increases the hydrocarbon character of the molecule, resulting in a higher clogP compared to the methyl ester [2]. This property is particularly relevant for reactions conducted in biphasic systems or when the target sulfonamide product requires enhanced membrane permeability for biological evaluation.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.42 (calculated) |
| Comparator Or Baseline | Methyl 3-(chlorosulfonyl)benzoate (CAS 63555-50-0), clogP = 1.94 (calculated) |
| Quantified Difference | ΔclogP = +0.48 units (~25% higher lipophilicity for the ethyl ester) |
| Conditions | In silico calculation using standard AlogP or XlogP algorithms; validated across multiple cheminformatics platforms |
Why This Matters
Higher clogP values directly translate to improved solubility in organic solvents and enhanced partitioning into non-polar phases, which is critical for extraction efficiency during workup and for the design of sulfonamide libraries with favorable drug-like properties.
- [1] ChemSrc. 3-(Chlorosulfonyl)benzyl benzoate - Physicochemical Properties. 2018. View Source
- [2] PubChem. Compound Summary for CID 19790734: Ethyl 3-(chlorosulfonyl)benzoate. National Center for Biotechnology Information. View Source
